molecular formula C9H12O B146749 2,3-Dimethylanisole CAS No. 2944-49-2

2,3-Dimethylanisole

Cat. No. B146749
CAS RN: 2944-49-2
M. Wt: 136.19 g/mol
InChI Key: BLMBNEVGYRXFNA-UHFFFAOYSA-N
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Description

2,3-Dimethylanisole is a chemical compound that has been the subject of various studies to understand its molecular structure, synthesis, and properties. The molecular structure and large amplitude motions of 2,3-dimethylanisole have been explored using a combination of microwave spectroscopy and X-ray diffraction, revealing a planar heavy-atom structure and the presence of internal rotations of two methyl groups attached to the phenyl ring .

Synthesis Analysis

The synthesis of 2,3-dimethylanisole derivatives has been investigated in different contexts. For instance, poly(2,3-dimethylaniline), which is structurally related to 2,3-dimethylanisole, was synthesized using phosphoric acid as a protonic acid, demonstrating the influence of substituents on the synthesis and properties of the resulting polymer . Another study improved the synthesis process for 3,5-dimethylaniline, a compound related to 2,3-dimethylanisole, by combining acylation, nitration, and other steps to reduce the total number of synthesis steps .

Molecular Structure Analysis

The molecular structure of 2,3-dimethylanisole has been characterized using microwave spectroscopy and X-ray diffraction, which provided insights into its conformation and internal rotations . Additionally, the vibrational spectra and nonlinear optical properties of related compounds, such as 2,5-dimethylanilinium chloride monohydrate, have been studied using density functional theory, which helps in understanding the electronic structure and reactivity of such molecules .

Chemical Reactions Analysis

The reactivity of 2,3-dimethylanisole has been studied through its interactions with various complexes. For example, the reaction of 2-methylanisole with an Ir(III) complex resulted in a mixture of hydride complexes, demonstrating the compound's diverse reactivity . The detailed electronic structure and reactivity of dimethylanisoles have also been investigated to understand the effects of methyl substitution on the reactivity of the methoxy group and the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylanisole and its derivatives have been analyzed through various spectroscopic methods. Infrared and Raman spectra of 2,3-dimethylaniline have been recorded, providing evidence of a solid-solid phase transition and the presence of intermolecular hydrogen bonding . The anticorrosion properties of poly(2,3-dimethylaniline) doped with phosphoric acid have been studied, showing better performance than polyaniline . The spectroscopic features and nonlinear optical properties of dimethylanisoles have been explored, indicating potential applications in optical technologies .

Scientific Research Applications

Structural Properties and Spectroscopy

  • Interplay Between Microwave Spectroscopy and X-ray Diffraction: A study combining gas phase rotational spectroscopy and solid-state X-ray diffraction was conducted to determine the structural properties of 2,3-dimethylanisole. This research revealed a planar heavy-atom structure of the compound and analyzed torsional splittings due to internal rotations of methyl groups attached to the phenyl ring, providing estimates of barriers to methyl internal rotation (Ferres et al., 2018).

Molecular Dynamics and Conformations

  • Conformational Effect on Large Amplitude Motions: The microwave spectrum of 3,4-dimethylanisole, a related molecule to 2,3-dimethylanisole, was studied to explore torsional splittings and internal rotations of methyl groups. This study provides insights into the dynamic behavior of molecules similar to 2,3-dimethylanisole (Ferres et al., 2019).

Biodegradation and Environmental Impact

  • Biodegradation of Dimethylaniline Isomers: A study examined the mutagenic properties of dimethylaniline isomers, closely related to 2,3-dimethylanisole. This research provides insight into the environmental and health impacts of such compounds, which may be relevant for understanding the behavior of 2,3-dimethylanisole in similar contexts (Kohara et al., 2018).

Chemical Reactions and Synthesis

  • Reaction of 2-Methylanisole with TpMe2Ir(C6H5)2(N2): This study explored the thermal activation of 2-methylanisole by an Ir(III) complex, leading to various hydride complexes. Such reactions are significant in understanding the chemical behavior and potential applications of 2,3-dimethylanisole in synthetic chemistry (Santos et al., 2013).

Electronic Structures and Spectral Properties

  • Density Functional Theory Study on Electronic Structures: This research focused on 3,5-Dimethylanisole, analyzing molecular structure and vibrational analysis using Density Functional Theory methods. Such studies are crucial for understanding the electronic properties and potential applications of 2,3-dimethylanisole in materials science and electronic applications (Mathiyalagan et al., 2021).

Safety And Hazards

2,3-Dimethylanisole is a combustible liquid that causes skin and eye irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBNEVGYRXFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183646
Record name 2,3-Dimethylanisole
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3-Dimethylanisole

CAS RN

2944-49-2
Record name 2,3-Dimethylanisole
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Record name 2,3-Dimethylanisole
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Record name 2944-49-2
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Record name 2,3-Dimethylanisole
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Record name 2,3-DIMETHYLANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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